N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. The inhibition of JAK3 by CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases and transplant rejection.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK3 by this compound has been shown to suppress the production of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of T cells and natural killer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the suppression of T cell activation and cytokine production, the inhibition of natural killer cell activation, and the prevention of transplant rejection. In addition, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of downstream signaling pathways involved in autoimmune diseases and transplant rejection. However, one of the limitations of using this compound is its potential off-target effects, as JAK3 is also involved in the signaling pathways of other cytokines, such as IL-6 and IL-12, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, including the investigation of its potential use in combination therapy with other immunosuppressive drugs, the development of more selective JAK3 inhibitors, and the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions. Additionally, the development of biomarkers to predict patient response to this compound may also be an important area of future research.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The inhibition of JAK3 by this compound has been shown to suppress T cell activation and cytokine production, which are key processes involved in the pathogenesis of autoimmune diseases. In addition, this compound has also been investigated for its potential use in preventing transplant rejection by inhibiting the activation of T cells and natural killer cells.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,3-dioxo-2-propylisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-7-21-16(23)12-5-3-10(8-13(12)17(21)24)15(22)20-14-6-4-11(18)9-19-14/h3-6,8-9H,2,7H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYHFYXPQYCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.